molecular formula C18H29N3O2S B2981712 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034617-57-5

2-(3,5-dimethylisoxazol-4-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2981712
CAS No.: 2034617-57-5
M. Wt: 351.51
InChI Key: LTNVKBLUFISHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylisoxazol-4-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H29N3O2S and its molecular weight is 351.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Compounds with structures similar to the one have been investigated for their antimicrobial activities. For instance, derivatives of piperidine and acetamide have shown effectiveness against pathogenic bacteria and fungi, particularly Candida species, indicating the potential of such compounds in antimicrobial applications (Mokhtari & Pourabdollah, 2013).

Enzyme Inhibition for Therapeutic Applications

Compounds with piperidine and acetamide moieties have been explored for their enzyme inhibitory activities, which could be relevant for therapeutic applications. For example, novel compounds synthesized from similar structures have shown inhibitory activity against enzymes like bovine carbonic anhydrase and acetylcholinesterase, suggesting potential uses in treating conditions related to enzyme dysfunction (Virk et al., 2018).

Molecular Docking and Drug Design

Research on structurally related compounds has also involved molecular docking studies to understand the interaction with biological targets, such as enzymes or receptors. This approach aids in the design of more effective drugs by predicting the binding efficiency and mode of action of potential therapeutic agents. For instance, compounds with piperidine and acetamide groups have been evaluated for their binding affinity to dopamine receptors, contributing to the development of new antihistaminic drugs (Sleevi et al., 1991).

Structural Analysis for Drug Development

The detailed structural analysis of compounds similar to the one , including crystallography and conformational studies, provides essential insights for drug development. Understanding the molecular structure aids in predicting pharmacological properties and optimizing drug efficacy and safety. Research has shown that analyzing the conformation and crystal structure of related compounds can inform the design of new drugs with desired biological activities (Baures et al., 1994).

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2S/c1-13-17(14(2)23-20-13)11-18(22)19-12-15-3-7-21(8-4-15)16-5-9-24-10-6-16/h15-16H,3-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNVKBLUFISHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.